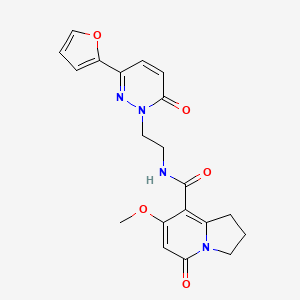

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5/c1-28-16-12-18(26)23-9-2-4-14(23)19(16)20(27)21-8-10-24-17(25)7-6-13(22-24)15-5-3-11-29-15/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZVCLJEGVENMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The presence of the furan and indolizine moieties in its structure suggests that it may interact with biological targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Both furan and indolizine derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially influence multiple biochemical pathways.

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide (hereafter referred to as "the compound") is a complex heterocyclic molecule with potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring, a pyridazinone moiety, and an indolizine core. Its molecular formula is , with a molecular weight of approximately 376.4 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The pyridazinone core has been shown to inhibit various enzymes involved in inflammatory pathways. For instance, it may act on serine proteases implicated in cancer metastasis and inflammation .

- Receptor Modulation : The furan moiety can interact with formyl peptide receptors (FPRs), which are crucial in regulating immune responses and inflammation. This interaction suggests potential anti-inflammatory properties.

- Cellular Pathway Interference : The compound may disrupt cellular signaling pathways associated with tumor growth and angiogenesis, similar to other compounds within its class .

Anti-inflammatory Effects

Research indicates that derivatives of pyridazinones exhibit significant anti-inflammatory activity. The compound's structure allows it to potentially reduce pro-inflammatory cytokines and inhibit the activation of inflammatory cells .

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit tumor cell proliferation through multiple mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have demonstrated the ability to disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

- Selective Cytotoxicity : Studies suggest that the compound may preferentially target cancerous cells over normal cells, reducing side effects typically associated with chemotherapy .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Mechanism of Action :

- The compound binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- In vitro studies have shown that it can induce apoptosis in various cancer cell lines by interfering with mitotic spindle formation during cell division.

Case Study: Tubulin Inhibition

A focused library screening demonstrated that compounds similar to this one selectively inhibit cancer cells over normal endothelial cells. For example, studies evaluated the capacity to inhibit human umbilical vein endothelial cells (HUVECs), revealing selective targeting of activated endothelial cells within tumors while sparing normal tissues .

Other Potential Applications

The compound's structure suggests it may interact with proteins or enzymes that recognize or process furan moieties. This interaction is hypothesized to influence various biochemical pathways due to the versatile reactivity of furan-containing compounds.

Synthetic Routes

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring : Starting with a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

- Introduction of the Furan Ring : The furan ring can be introduced via a Friedel-Crafts acylation reaction followed by cyclization.

- Final Assembly : The final step involves the reaction of intermediates to form the complete structure .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance:

- HeLa Cells : Demonstrated significant inhibition with IC50 values in the low nanomolar range.

- MCF-7 Cells : Showed moderate resistance but still significant activity compared to control compounds .

Case Studies

Specific case studies have highlighted the effectiveness of this compound in targeting resistant cancer cell lines:

- Study on MDA-MB-231 Cells : This study found that the compound effectively inhibited growth and induced apoptosis in triple-negative breast cancer cells.

- Evaluation Against Lung Cancer : Research demonstrated that this compound could inhibit growth in A549 lung cancer cells, showcasing its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Frameworks

The tetrahydroindolizine moiety in the target compound shares similarities with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (compound 1l, ). Both contain fused bicyclic systems, but 1l incorporates an imidazo[1,2-a]pyridine core instead of indolizine. Key differences include:

- Electron-withdrawing groups : The target compound has a 7-methoxy group, while 1l features a 4-nitrophenyl substituent, which significantly alters electronic properties and reactivity .

- Side chains: The carboxamide group in the target compound contrasts with 1l’s ester and cyano groups, influencing solubility and intermolecular interactions.

Table 1: Structural Comparison of Core Frameworks

Substituent Effects on NMR Profiles

highlights how substituents influence NMR chemical shifts in rapamycin analogs (compounds 1 and 7 ). For the target compound:

- The furan-2-yl group on the pyridazinone ring would produce distinct aromatic proton shifts (e.g., δ 6.3–7.5 ppm for furan protons) .

- The 7-methoxy group on the tetrahydroindolizine core would deshield adjacent protons, similar to methoxy effects observed in other heterocycles .

Table 2: Key NMR Regions for Substituent Identification

Structural Validation Techniques

- X-ray crystallography : Programs like SHELXL () are critical for confirming the 3D arrangement of complex heterocycles like the target compound.

- Spectroscopic profiling : IR and HRMS data (as used for 1l in ) would be essential for verifying functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and molecular mass .

Lumping Strategy for Property Prediction

’s lumping approach groups compounds with shared features (e.g., fused rings, electron-withdrawing groups). The target compound could be classified with other tetrahydroindolizine derivatives to predict solubility or metabolic stability, though its unique pyridazinone-furan substituent may necessitate separate evaluation .

Q & A

Q. What are the recommended synthetic strategies for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, typically starting with the coupling of the furan-2-yl-pyridazinone core to the tetrahydroindolizine-carboxamide moiety via an ethyl linker. Key steps include:

- Nucleophilic substitution to attach the ethyl group to the pyridazinone ring.

- Amide coupling (e.g., using HATU or EDCI) to link the intermediate to the tetrahydroindolizine scaffold.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) are critical for isolating high-purity product (>95%).

- Characterization : Confirm structure via H/C NMR (pyridazinone carbonyl at ~165 ppm, indolizine methoxy at ~3.8 ppm) and HRMS (theoretical vs. observed m/z) .

Q. How is structural confirmation achieved, and what analytical techniques are prioritized?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : Assign peaks for the furan (6.5–7.5 ppm), pyridazinone (δ 6.1–6.3 ppm for α-H), and methoxy group (δ 3.8 ppm).

- IR : Confirm carbonyl stretches (pyridazinone at ~1680 cm, amide at ~1650 cm).

- HPLC : Monitor purity (>98%) using a C18 column with UV detection at 254 nm.

- Mass Spectrometry : HRMS (ESI+) to verify molecular formula (e.g., [M+H] calculated for CHNO: 422.17) .

Q. What solubility and stability profiles should researchers anticipate?

- Solubility : Limited in aqueous buffers (DMSO stock recommended). Solubility in PBS (pH 7.4) is typically <0.1 mg/mL; use co-solvents like cyclodextrins for in vitro assays.

- Stability : Degrades under acidic conditions (pH <3) or prolonged UV exposure. Store at –20°C in inert atmosphere. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on modifying the furan, pyridazinone, and tetrahydroindolizine moieties:

- Furan substitution : Replacing the 2-furyl group with thiophene (e.g., 2-thienyl) may enhance metabolic stability but reduce target affinity.

- Pyridazinone modifications : Introducing electron-withdrawing groups (e.g., Cl at position 4) increases electrophilicity, potentially improving kinase inhibition.

- Methoxy group : Removal reduces solubility but may increase membrane permeability. Methodology : Compare analogs using in vitro assays (e.g., enzyme inhibition IC) and logP measurements .

Q. What experimental approaches are used to resolve contradictions in reported biological activities?

Discrepancies (e.g., varying IC values across studies) may arise from:

- Purity differences : Validate via orthogonal methods (HPLC + LC-MS).

- Assay conditions : Standardize buffer pH, temperature, and ATP concentrations for kinase assays.

- Target promiscuity : Perform counter-screening against related enzymes (e.g., PDEs vs. kinases). Use SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .

Q. How can computational modeling predict target interactions and guide experimental design?

- Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., CDK2, PDB: 1H1S). Prioritize poses with hydrogen bonds to pyridazinone carbonyl and indolizine methoxy.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with mutagenesis (e.g., Ala-scanning of key residues).

- ADMET prediction : SwissADME to estimate bioavailability and toxicity risks (e.g., CYP3A4 inhibition) .

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical testing?

Design studies to evaluate:

- Oral bioavailability : Administer 10 mg/kg in rodent models; measure plasma C and AUC via LC-MS/MS.

- Half-life : Terminal t >4 hours supports QD dosing.

- Tissue distribution : Focus on brain penetration if targeting CNS kinases (use BBB permeability assays). Include negative controls (vehicle) and positive controls (e.g., imatinib for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.